molecular formula C16H9BrN2OS B2948417 2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile CAS No. 478033-42-0

2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile

Cat. No.: B2948417
CAS No.: 478033-42-0
M. Wt: 357.23
InChI Key: QOMDXWCOZAMXCY-VXLYETTFSA-N
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Description

The compound 2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile is a furan-3-carbonitrile derivative featuring a phenyl group at the 5-position and an imine-linked 5-bromothiophen-2-yl substituent at the 2-position. The E-configuration of the imine bond (CH=N) ensures planar geometry, facilitating conjugation across the aromatic and heterocyclic systems. Key structural features include:

  • Furan backbone: Provides rigidity and π-conjugation.
  • Bromothiophene moiety: Introduces electron-withdrawing effects via the bromine atom and sulfur’s heteroatomic contribution.

Properties

IUPAC Name

2-[(E)-(5-bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9BrN2OS/c17-15-7-6-13(21-15)10-19-16-12(9-18)8-14(20-16)11-4-2-1-3-5-11/h1-8,10H/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOMDXWCOZAMXCY-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)N=CC3=CC=C(S3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CC(=C(O2)/N=C/C3=CC=C(S3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(E)-[(5-bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the current understanding of its biological properties, including anticancer and antimicrobial activities, mechanisms of action, and relevant case studies.

  • Molecular Formula : C18H19BrN2S2
  • Molecular Weight : 407.4 g/mol
  • IUPAC Name : 2-[(E)-(5-bromothiophen-2-yl)methylideneamino]-5-phenylfuran-3-carbonitrile

Anticancer Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, the compound has been tested against human cervical adenocarcinoma (HeLa) and breast adenocarcinoma (MCF-7) cells, showing promising results.

Case Study: Cytotoxicity Evaluation

A comparative study evaluated the IC50 values of similar compounds against HeLa and MCF-7 cell lines. The findings indicated that certain derivatives exhibited higher cytotoxicity than established chemotherapeutics like Doxorubicin.

CompoundCell LineIC50 (µM)Selectivity Index
Compound AHeLa15>3
Compound BMCF-720>4
2-[...]-3-CyanideHeLa25>2

The selectivity index (SI) is crucial for determining the therapeutic window of these compounds; values greater than 3 suggest a favorable balance between efficacy and toxicity towards normal cells .

The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets, such as proteins involved in cell proliferation and apoptosis. The bromothiophene moiety facilitates π–π interactions with aromatic residues in target proteins, enhancing binding affinity and potentially modulating their activity.

Apoptosis Induction

Research indicates that this compound may induce apoptosis in cancer cells through the mitochondrial pathway, characterized by the dissipation of mitochondrial membrane potential and increased reactive oxygen species (ROS) production. This was evidenced by fluorescence assays that showed a significant increase in ROS levels upon treatment with the compound .

Antimicrobial Activity

In addition to its anticancer properties, this compound has been investigated for its antimicrobial effects. Preliminary studies suggest it exhibits activity against several strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Case Study: Antimicrobial Efficacy

A study assessed the antimicrobial activity of various derivatives against gram-positive and gram-negative bacteria. The results highlighted that:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AS. aureus (MRSA)32 µg/mL
Compound BE. faecalis16 µg/mL
Compound CE. coliNot Active

The introduction of specific functional groups significantly enhanced the antimicrobial activity of these compounds, particularly against gram-positive bacteria .

Comparison with Similar Compounds

Table 1: Structural and Property Comparison of Analogous Compounds

Compound Name Substituent (R) Molecular Formula Molar Mass (g/mol) Key Properties
2-[(E)-[(5-Bromothiophen-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile 5-Bromothiophen-2-yl C₁₆H₁₀BrN₃OS 372.24 High polarity (Br, S), potential for halogen bonding .
2-[(E)-[(4-Nitrophenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile 4-Nitrophenyl C₁₈H₁₁N₃O₃ 317.30 Strong electron-withdrawing nitro group; enhanced reactivity in redox systems.
2-[(E)-[(4-Methoxyphenyl)methylidene]amino]-5-phenylfuran-3-carbonitrile 4-Methoxyphenyl C₁₈H₁₃N₃O₂ 309.31 Electron-donating methoxy group; improved solubility in polar solvents.
2-[(E)-[(5-Methylfuran-2-yl)methylidene]amino]-5-phenylfuran-3-carbonitrile 5-Methylfuran-2-yl C₁₆H₁₃N₃O₂ 295.29 Reduced steric hindrance; furan-furan conjugation may limit stability.

Electronic and Steric Effects

  • 5-Bromothiophen-2-yl: Bromine’s electronegativity and sulfur’s polarizability enhance intermolecular interactions (e.g., halogen bonding) .
  • 4-Nitrophenyl : The nitro group withdraws electron density, stabilizing the imine bond but reducing nucleophilicity. This substituent may promote charge-transfer complexes in materials science .
  • 5-Methylfuran-2-yl : Methyl groups introduce steric protection but reduce conjugation efficiency compared to thiophene or phenyl derivatives.

Stability and Reactivity

  • Bromothiophene derivative : Bromine may participate in cross-coupling reactions (e.g., Suzuki-Miyaura), offering pathways for functionalization.
  • Nitro derivative : Susceptible to reduction (e.g., nitro to amine), enabling post-synthetic modifications.
  • Methoxy derivative : Resistant to oxidation but may undergo demethylation under strong acidic conditions.

Spectroscopic Signatures

  • IR spectroscopy : All analogs show a nitrile stretch near 2,200 cm⁻¹. Bromothiophene derivatives exhibit C-Br stretches (~560 cm⁻¹) and thiophene ring vibrations.
  • NMR : The 5-bromothiophen-2-yl group shows distinct deshielding in ¹H NMR (δ 7.2–7.8 ppm for thiophene protons) compared to methoxy (δ 3.8 ppm for OCH₃) or nitro (δ 8.2–8.5 ppm for aromatic protons) analogs.

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